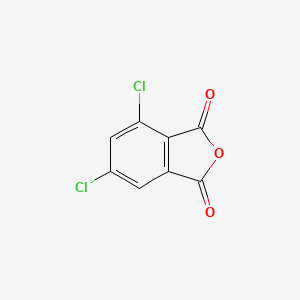
4,6-dichloroisobenzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,6-dichloroisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H2Cl2O3. It is also known as 4,6-dichlorophthalic anhydride. This compound is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. It is a light grey to pale blue powder and is used in various chemical applications .
準備方法
4,6-dichloroisobenzofuran-1,3-dione can be synthesized through several methods. One common synthetic route involves the chlorination of phthalic anhydride. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction yields 4,6-dichlorophthalic anhydride as the primary product .
Industrial production methods often involve large-scale chlorination processes, where phthalic anhydride is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
4,6-dichloroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 4,6-dichlorophthalic acid.
Reduction: The compound can be reduced to form 4,6-dichlorophthalide.
科学的研究の応用
作用機序
The mechanism of action of 4,6-dichloroisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes . The compound’s chlorinated aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity .
類似化合物との比較
4,6-dichloroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
1,3-Isobenzofurandione, 5,6-dichloro-: This compound has chlorine atoms substituted at the 5 and 6 positions of the benzene ring.
1,3-Isobenzofurandione, 4-methyl-: This compound has a methyl group substituted at the 4 position of the benzene ring.
1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: This compound has bromine atoms substituted at the 4, 5, 6, and 7 positions of the benzene ring.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
特性
CAS番号 |
51971-64-3 |
|---|---|
分子式 |
C8H2Cl2O3 |
分子量 |
217.00 g/mol |
IUPAC名 |
4,6-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |
InChIキー |
HIOZXJLZFVEQCC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














